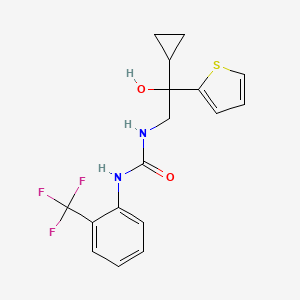

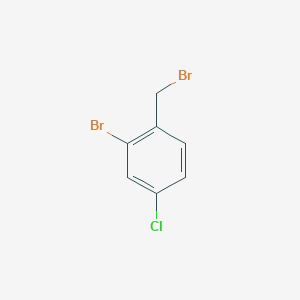

![molecular formula C10H9BrN2O2 B2796913 Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 2091528-24-2](/img/structure/B2796913.png)

Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The abnormal activation of FGFR signaling pathways is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate and its derivatives have been investigated as potent FGFR inhibitors . Compound 4h, for instance, exhibited significant FGFR inhibitory activity against FGFR1–4 isoforms, making it a promising lead compound for further optimization. These inhibitors hold potential for cancer therapy by targeting the FGFR signaling pathway.

Antiproliferative Activity

Researchers have explored the antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives. These compounds, including Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, may find applications in disorders involving elevated plasma blood glucose, such as type 1 diabetes, diabetes related to obesity, diabetic dyslipidemia, and cardiovascular diseases .

Other Targets Research

Apart from FGFR inhibition, this scaffold has been used in other target research. For instance, it has been investigated as a potential inhibitor of human neutrophil elastase (HNE) . Further studies may reveal additional applications beyond FGFR inhibition.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, and migration .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling . Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is believed to inhibit this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating various cellular processes, such as cell proliferation and migration . Therefore, the inhibition of FGFRs can potentially disrupt these processes.

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and facilitate its distribution throughout the body.

Result of Action

In vitro studies have shown that Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can inhibit the proliferation of certain cancer cells and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of these cells .

Action Environment

The action of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . .

Propiedades

IUPAC Name |

ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNXRXNBTJCJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)NC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

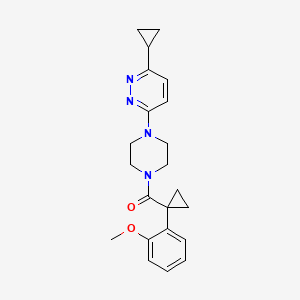

![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)

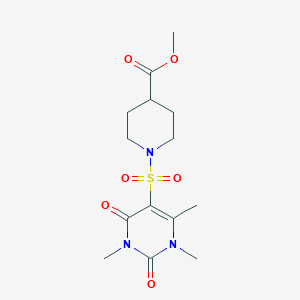

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)

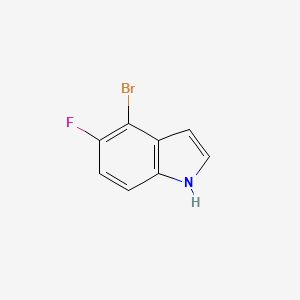

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2796845.png)

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)

![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)